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acid

Cat. No.: B1366947 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 6-Chloroquinoline-2-
carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a

substituted quinoline, its structural elucidation is paramount for understanding its reactivity and

potential applications. This document will detail the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles

behind the spectral features and the experimental methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview
6-Chloroquinoline-2-carboxylic acid possesses a rigid aromatic core with a chlorine

substituent on the benzene ring and a carboxylic acid group on the pyridine ring. This specific

arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will

explore in detail.

Caption: Molecular Structure of 6-Chloroquinoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 6-Chloroquinoline-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical

information about the electronic environment of each nucleus.
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¹H NMR Spectroscopy
Experimental Protocol: A sample of 6-Chloroquinoline-2-carboxylic acid is dissolved in a

deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The spectrum is

acquired on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced

to the residual solvent peak.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 br s 1H COOH

~8.4 d 1H H4

~8.2 d 1H H5

~8.1 d 1H H8

~7.9 dd 1H H7

~7.7 d 1H H3

Interpretation: The proton of the carboxylic acid is expected to be highly deshielded due to the

electronegativity of the oxygen atoms and hydrogen bonding, appearing as a broad singlet at a

very downfield chemical shift (~13.5 ppm).[1] The aromatic protons will appear in the range of

7.7-8.4 ppm. The protons on the pyridine ring (H3 and H4) will be influenced by the electron-

withdrawing carboxylic acid group and the nitrogen atom. The protons on the chlorinated

benzene ring (H5, H7, and H8) will show splitting patterns consistent with their coupling to each

other. The specific chemical shifts and coupling constants will be diagnostic of the substitution

pattern.

¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample

solution used for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum to a

series of single lines for each unique carbon atom.
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Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~166 C=O (Carboxylic Acid)

~148 C2

~145 C8a

~138 C4

~135 C6

~131 C7

~130 C5

~128 C4a

~125 C8

~122 C3

Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing

around 166 ppm.[1] The aromatic and heterocyclic carbons will resonate in the 122-148 ppm

range.[2][3] The carbon bearing the chlorine atom (C6) will be significantly influenced by the

halogen's electronegativity and will have a chemical shift around 135 ppm. The quaternary

carbons (C2, C4a, C6, C8a) can be identified by their lower intensity in a standard ¹³C NMR

spectrum or by using advanced NMR techniques like DEPT.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained from a solid sample using an

Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The sample is

pressed against the ATR crystal, and the spectrum is recorded.

Expected IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic Acid)

1710-1760 Strong C=O stretch (Carboxylic Acid)

1500-1600 Medium
C=C and C=N stretches

(Aromatic rings)

1210-1320 Medium C-O stretch (Carboxylic Acid)

~850 Strong C-Cl stretch

Interpretation: The most prominent feature in the IR spectrum will be a very broad absorption in

the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded

carboxylic acid.[4][5][6] A strong, sharp peak between 1710 and 1760 cm⁻¹ corresponds to the

carbonyl (C=O) stretch of the carboxylic acid.[4][5] The aromatic C=C and C=N stretching

vibrations will appear in the 1500-1600 cm⁻¹ region.[6] The C-O stretch of the carboxylic acid

will be observed between 1210-1320 cm⁻¹.[4] The C-Cl stretch is expected to appear around

850 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol: The mass spectrum can be acquired using Electron Ionization (EI) or

Electrospray Ionization (ESI). For EI, a small amount of the sample is introduced into the mass

spectrometer, where it is vaporized and bombarded with high-energy electrons. For ESI, the

sample is dissolved in a suitable solvent and infused into the ESI source.

Expected Mass Spectrometry Data (EI):
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m/z Relative Intensity Assignment

207/209 High [M]⁺ (Molecular Ion)

162/164 Moderate [M - COOH]⁺

127 Moderate [M - COOH - Cl]⁺

Interpretation: The molecular ion peak ([M]⁺) will be observed at m/z 207, with a characteristic

isotopic peak at m/z 209 in an approximate 3:1 ratio, which is indicative of the presence of one

chlorine atom. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl

group as a radical (•COOH), resulting in a fragment at m/z 162/164.[7][8] Further fragmentation

could involve the loss of a chlorine radical to give a fragment at m/z 127.

[M]⁺˙
m/z 207/209

[M - •COOH]⁺
m/z 162/164

- •COOH [M - •COOH - •Cl]⁺
m/z 127

- •Cl

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural confirmation of 6-Chloroquinoline-2-carboxylic acid. Each technique

offers complementary information, allowing for a detailed understanding of the molecule's

connectivity and functional groups. The data and interpretations presented in this guide serve

as a valuable resource for researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.echemi.com/cms/2080838.html
https://chempap.org/file_access.php?file=542a75.pdf
https://cbc.arizona.edu/education/mass-spectrometry-tutorial/mass-spectrometry-examples
https://cbc.arizona.edu/education/mass-spectrometry-tutorial/mass-spectrometry-examples
https://www.benchchem.com/product/b1366947#spectroscopic-data-nmr-ir-mass-spec-of-6-chloroquinoline-2-carboxylic-acid
https://www.benchchem.com/product/b1366947#spectroscopic-data-nmr-ir-mass-spec-of-6-chloroquinoline-2-carboxylic-acid
https://www.benchchem.com/product/b1366947#spectroscopic-data-nmr-ir-mass-spec-of-6-chloroquinoline-2-carboxylic-acid
https://www.benchchem.com/product/b1366947#spectroscopic-data-nmr-ir-mass-spec-of-6-chloroquinoline-2-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1366947?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

